N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOJCGFSORRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Biological Activity
N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide, identified by its CAS number 2034493-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. Its structure features a thiazole ring, sulfamoyl group, and an acetylthiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S₃ |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 2034493-69-9 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects against various cancer cell lines. A study highlighted that thiazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the MAPK/ERK pathway .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been suggested that thiazole derivatives can modulate inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This modulation is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of thiazole compounds has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating a potential role in treating infections . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer progression .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels within cells, leading to apoptosis in cancer cells while sparing normal cells .
- Interaction with DNA : Certain thiazole derivatives have shown the ability to bind DNA, potentially interfering with replication and transcription processes .
Case Studies
- Antitumor Efficacy in Animal Models : A study involving animal models treated with thiazole derivatives demonstrated a significant reduction in tumor size compared to control groups. The study attributed this effect to the inhibition of angiogenesis and induction of apoptosis .
- Inflammation Models : In models of induced inflammation, treatment with related thiazole compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in subjects .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with several sulfamoyl acetamide derivatives (Figure 1):
- Thiazole ring : Central to binding interactions in many bioactive molecules.
- Sulfamoyl bridge : Enhances hydrogen bonding and solubility.
- Acetamide group : Improves metabolic stability.
Key differentiating feature : The 5-acetylthiophen-2-yl ethyl substituent, which distinguishes it from analogs with chlorophenyl, nitrophenyl, or benzylidene groups.
Physicochemical Properties
Comparative data for selected analogs are summarized in Table 1.
Table 1: Physicochemical Properties of Structural Analogs
Observations :
Yield Variations :
Key Insights :
- Thiophene substituents : Chloro or nitro groups (as in 9a, 9b) are associated with antimicrobial activity, while acetyl groups may modulate target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
